Geranate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

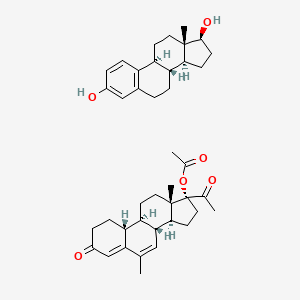

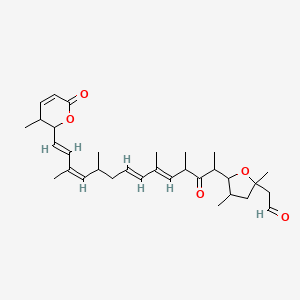

Geranate is an unsaturated fatty acid anion that is the conjugate base of geranic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a geranic acid.

Scientific Research Applications

Transdermal Drug Delivery

Geranate, specifically in the form of choline geranate, has shown promising applications in transdermal drug delivery. Studies have demonstrated its efficacy in facilitating the transdermal permeation of insulin. The use of choline geranate combined with its low cytotoxicity makes it a suitable facilitator for transdermal delivery systems (Jorge et al., 2020).

Antiseptic Properties

Choline geranate, also known as CAGE, has been developed as a broad-spectrum topical antiseptic. It's effective against biofilms of clinically isolated ESKAPE pathogens, including multidrug-resistant isolates. Its ability to eradicate biofilms and disrupt exopolymeric substances in mature biofilms highlights its potential as a novel antiseptic material (Greene et al., 2019).

Clinical Applications

Choline geranate has been translated from laboratory research to clinical applications, particularly in the treatment of rosacea, a chronic inflammatory skin disorder. The clinical translation involved several steps including scale-up, stability analysis, and human clinical studies. The results demonstrated a marked reduction in inflammatory lesions, showcasing its potential in dermatological applications (Ko et al., 2020).

Biosynthesis in Microbial Fermentation

Geranate has been produced through metabolic engineering, specifically using Escherichia coli. By expressing the isopentenol utilization pathway (IUP) in E. coli, researchers successfully converted isopentenols into geranate. This development in biosynthesis of geranate demonstrates its potential in commercial applications like pharmaceuticals, flavoring agents, and fragrances (Pan et al., 2022).

Drug Delivery and Antimicrobial Agent

Choline geranate has been extensively investigated for its role in enhancing the physical properties of drugs, increasing bioavailability, and promoting the delivery of recalcitrant drugs through physiological barriers. Its utility as a transdermal, subcutaneous, and oral delivery carrier, as well as an antimicrobial agent for treating infectious diseases, is highlighted in various studies (Riaz et al., 2022).

properties

Product Name |

Geranate |

|---|---|

Molecular Formula |

C10H15O2- |

Molecular Weight |

167.22 g/mol |

IUPAC Name |

(2E)-3,7-dimethylocta-2,6-dienoate |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/p-1/b9-7+ |

InChI Key |

ZHYZQXUYZJNEHD-VQHVLOKHSA-M |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)[O-])/C)C |

SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

Canonical SMILES |

CC(=CCCC(=CC(=O)[O-])C)C |

synonyms |

geranoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[2-(5-methoxy-1-nitroso-1H-indol-3-yl)ethyl]-](/img/structure/B1243229.png)

![(6R,7R)-3-(acetoxymethyl)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1243231.png)

![7-[3-(4-Hydroxy-tetrahydro-pyran-4-yl)-benzyloxy]-4-phenyl-3H-naphtho[2,3-c]furan-1-one](/img/structure/B1243239.png)

![methyl 4,4',9',10-tetrahydroxy-7'-(methylamino)-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1243246.png)